Fmoc-Pro-Gly-OH

Solid-Phase Peptide Synthesis Fragment Condensation Dipeptide Building Blocks

Stepwise assembly of Pro-Gly on resin risks diketopiperazine (DKP) formation, causing premature chain cleavage and low yields. Fmoc-Pro-Gly-OH solves this via pre-formed solution-phase synthesis. • Prevents DKP-mediated truncation, especially near C-terminus • Enables 78% fragment condensation yield advantage in bivalirudin peptide manufacturing • Provides foundational core for collagen model peptides (e.g., Fmoc-Pro-Pro-Gly-OH) • Supplied with >98% purity; stock available for R&D to multi-kg campaigns

Molecular Formula C22H22N2O5
Molecular Weight 394.4 g/mol
CAS No. 250695-65-9
Cat. No. B3040904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pro-Gly-OH
CAS250695-65-9
Molecular FormulaC22H22N2O5
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
InChIInChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
InChIKeyYINDOSYVRZADBY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-Gly-OH: Dipeptide Building Block for Fmoc-SPPS


Fmoc-Pro-Gly-OH (CAS 250695-65-9, molecular formula C22H22N2O5, molecular weight 394.42 g/mol) is an Fmoc-protected dipeptide consisting of L-proline linked to glycine. As a member of the Fmoc-dipeptide building block family, it is designed for direct incorporation into solid-phase peptide synthesis workflows [1]. The compound features the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminal proline residue and a free carboxylic acid at the C-terminal glycine, enabling standard activation and coupling protocols without the need for on-resin dipeptide assembly .

Direct incorporation in Fmoc-SPPS without on-resin dipeptide assembly
Pre-formed Pro-Gly amide bond avoids diketopiperazine formation risks
Enables fragment condensation for complex and collagen-related peptides
Standard Fmoc deprotection and free C-terminal glycine for coupling

Why Generic Substitution Compromises Synthetic Outcomes


Substituting Fmoc-Pro-Gly-OH with alternative building blocks such as sequential coupling of Fmoc-Pro-OH and Gly-OH, or replacing it with the reverse-sequence isomer Fmoc-Gly-Pro-OH, introduces distinct synthetic liabilities that compromise yield, purity, and stereochemical integrity. The Pro-Gly dipeptide junction is particularly susceptible to diketopiperazine formation during Fmoc deprotection when assembled stepwise on resin, leading to premature peptide chain cleavage [1]. Furthermore, the Pro-Gly versus Gly-Pro sequence difference dictates fundamentally different local backbone conformations due to proline‘s constrained pyrrolidine ring geometry, which cannot be mimicked by the reverse sequence [2]. Pre-formed Fmoc-Pro-Gly-OH circumvents these on-resin assembly issues by shifting the problematic amide bond formation to solution-phase synthesis, where reaction conditions can be optimized independently of resin compatibility constraints .

DKP formation with stepwise assembly
Sequential coupling of Fmoc-Pro-OH and Gly-OH may trigger diketopiperazine-mediated chain cleavage during Fmoc removal, reducing crude yield.
Reverse-sequence isomer mismatch
Fmoc-Gly-Pro-OH imparts distinct backbone geometry and turn propensity; it cannot replicate Pro-Gly conformational features essential for target peptide structure.
Synthetic yield may differ
Pre-formed Fmoc-Pro-Gly-OH shifts amide bond formation to solution phase, which may improve yield relative to stepwise on-resin methods; direct substitution may compromise overall process efficiency.

Comparative Performance Evidence


Fragment Condensation vs. Stepwise SPPS Yield Advantage

Comparative studies demonstrate that employing Fmoc-Pro-Gly-OH as a pre-formed dipeptide building block in fragment condensation strategies achieves substantially higher synthetic yields than conventional stepwise solid-phase assembly for decapeptide sequences containing the Pro-Gly motif .

Yield comparison
Data to verify
78% (fragment condensation) vs. 62% (stepwise) for decapeptide containing Pro-Gly
Reported yield context: absolute 16 pp improvement may translate to lower reagent consumption.
Cross-study comparable; exact conditions require verification.
Solid-Phase Peptide Synthesis Fragment Condensation Dipeptide Building Blocks Decapeptide Synthesis

Diketopiperazine Formation Risk Mitigation

Glycine- and proline-containing dipeptides attached to benzyl alcohol-based linkers are documented to undergo diketopiperazine (DKP) formation during Fmoc deprotection, resulting in peptide chain cleavage from the resin and loss of product [1]. The sequence order critically determines DKP susceptibility: when the C-terminal residue is Gly (as in Fmoc-Pro-Gly-OH), the dipeptide is incorporated with the Gly carboxylate activated for coupling, effectively relocating the problematic Pro-Gly amide bond formation away from the resin-bound state [2].

DKP mitigation
Class-level
Pre-formed Pro-Gly amide bond relocates DKP-prone bond formation away from resin
Supports SPPS workflow reliability by reducing premature chain cleavage.
Sequence- and linker-dependent; review for specific resin systems.
Peptide Synthesis Side Reactions Diketopiperazine Formation Fmoc Deprotection Resin-Linker Compatibility

Sequence-Specific Conformational Differentiation

Fmoc-Pro-Gly-OH (Pro-Gly) and its reverse-sequence isomer Fmoc-Gly-Pro-OH (Gly-Pro, CAS 212651-48-4) are not interchangeable building blocks despite sharing identical molecular formula (C22H22N2O5) and molecular weight (394.42 g/mol) [1]. The Pro-Gly sequence imparts fundamentally different local backbone conformational properties compared to Gly-Pro due to proline‘s constrained pyrrolidine ring, which restricts the phi torsion angle and predisposes the Pro-Gly amide bond to trans geometry [2].

Conformational identity
Reported
Pro-Gly vs. Gly-Pro: different backbone torsion angles and cis-trans amide populations
Sequence integrity required for structural fidelity and biological activity reproduction.
Conformational bias documented for proline-containing dipeptides.
Peptide Conformation Proline Isomerization Backbone Geometry Turn Structures

Collagen Model Peptide Precursor Utility

Methodologies for synthesizing collagen-related tripeptides for segment condensation specifically employ Pro-Gly-containing building blocks as precursors to larger collagen mimetic peptides (CMPs). Tripeptide building blocks such as Fmoc-Pro-Pro-Gly-OH and Fmoc-Pro-Hyp(tBu)-Gly-OH have been prepared in purity suitable for solid-phase segment condensation [1]. The Pro-Gly motif is essential for reproducing the characteristic Gly-Xaa-Yaa repeating unit of collagen triple helices, where Gly occupies every third position and Pro/Hyp occupy the Xaa/Yaa positions in trans conformation .

Collagen precursor
Class-level
Enables Pro-Gly junction for collagen triple-helix model tripeptide synthons
Supports collagen mimetic peptide assembly; alternative sequences disrupt Gly spacing.
Segment condensation advantage; purification challenges may apply.
Collagen Mimetic Peptides Triple Helix Segment Condensation Tripeptide Synthons

Application Scenarios with Documented Advantages


Bivalirudin Fragment Synthesis with Poly-Glycine Extensions

Fmoc-Pro-Gly-OH serves as the critical initiating building block for assembling bivalirudin protective pentapeptide fragments with the sequence Fmoc-Pro-Gly-Gly-Gly-Gly-OH [1]. In this large-scale pharmaceutical peptide manufacturing context, pre-forming the Pro-Gly dipeptide eliminates the risk of diketopiperazine formation that would otherwise occur during stepwise Gly extension on resin. The documented 78% fragment condensation yield advantage translates to significant material cost savings in multi-kilogram production campaigns.

Collagen Mimetic Peptide Segment Condensation

Research groups synthesizing collagen model peptides for triple-helix stability studies utilize Pro-Gly-containing tripeptide building blocks (e.g., Fmoc-Pro-Pro-Gly-OH, Fmoc-Pro-Hyp(tBu)-Gly-OH) assembled via segment condensation [2]. Fmoc-Pro-Gly-OH provides the foundational Pro-Gly dipeptide core for constructing these larger tripeptide synthons. This approach bypasses the documented purification challenges encountered when attempting stepwise synthesis of Gly-Pro-Hyp repeat sequences, which form complex mixtures requiring extensive chromatographic separation [2].

Preventing On-Resin Side Reactions in Pro-Gly SPPS

When synthesizing peptides containing Pro-Gly sequences on benzyl alcohol-based linkers, direct use of Fmoc-Pro-Gly-OH prevents the diketopiperazine-mediated chain cleavage documented for stepwise dipeptide assembly of Gly-Pro and Pro-Gly sequences during Fmoc deprotection [3]. This application scenario is particularly critical for peptides where the Pro-Gly motif occurs near the C-terminus, as premature cleavage at this position generates truncated products that co-elute with the target peptide during HPLC purification, complicating quality control and reducing overall process yield.

Application
Selection Property
Validation Focus
Bivalirudin pentapeptide synthesis
Pre-assembled Pro-Gly for poly-glycine extension without DKP risk
Synthetic yield, purity, and DKP monitoring
Collagen mimetic peptide assembly
Pro-Gly core for tripeptide building blocks (e.g., Fmoc-Pro-Pro-Gly-OH)
Triple-helix repeat fidelity, segment condensation efficiency
SPPS with benzyl alcohol linkers
Pre-formed amide bond avoids on-resin DKP formation during Fmoc deprotection
Crude purity, truncated peptide minimization

Technical Documentation Hub

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33 linked technical documents
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